

(+)-Apoverbenone: A Chiral Building Block for Enantioselective Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Apoverbenone

Cat. No.: B2804160

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-Apoverbenone, with its rigid bicyclic framework and inherent chirality, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its utility spans a range of applications, most notably in the stereocontrolled construction of complex molecules such as cannabinoids and various natural products. This guide provides a comprehensive overview of **(+)-Apoverbenone**, including its physicochemical properties, detailed synthetic protocols, and its application in key stereoselective reactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **(+)-Apoverbenone** is crucial for its effective use and characterization. The following tables summarize key quantitative data for this chiral synthon.

Table 1: Physicochemical Properties of **(+)-Apoverbenone**

Property	Value	Reference
IUPAC Name	(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one	[1]
CAS Number	35408-03-8	[1]
Molecular Formula	C ₉ H ₁₂ O	[1]
Molecular Weight	136.19 g/mol	[1]
Boiling Point	201.5±7.0 °C (Predicted)	[2]
Density	1.020±0.06 g/cm ³ (Predicted)	[2]
Appearance	Colorless to yellow clear viscous liquid (est.)	[3]

Table 2: Spectroscopic Data of **(+)-Apoverbenone**

Spectroscopy	Data
¹ H NMR	Data not explicitly found in search results.
¹³ C NMR	Data not explicitly found in search results.
IR (Infrared)	Data not explicitly found in search results.
Mass Spec	Data not explicitly found in search results.

Note: While specific spectral data was not located in the initial searches, the provided references indicate the techniques used for characterization. Researchers should refer to experimental publications for detailed spectral assignments.

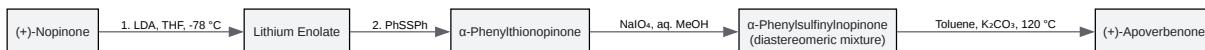
Synthesis of **(+)-Apoverbenone**

The most prevalent and efficient method for the synthesis of optically active **(+)-Apoverbenone** starts from the readily available chiral precursor, **(+)-nopinone**, which is itself derived from **(-)- β -pinene**. The key transformation involves a sulfonylation-dehydrosulfonylation sequence to introduce the α,β -unsaturation.

Experimental Protocol: Synthesis of (+)-Apoverbenone from (+)-Nopinone

This protocol is based on the widely adopted sulfenylation-dehydrosulfenylation methodology.

Step 1: Sulfenylation of (+)-Nopinone


- To a solution of (+)-nopinone in an appropriate aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) to generate the corresponding lithium enolate.
- After stirring for a suitable time to ensure complete enolate formation, a sulfenylating agent, such as diphenyl disulfide, is added to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent (e.g., diethyl ether).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α -phenylthionopinone.

Step 2: Oxidation to the Sulfoxide

- The crude α -phenylthionopinone is dissolved in a suitable solvent such as methanol.
- An oxidizing agent, for instance, sodium periodate (NaIO_4) in aqueous methanol, is added to the solution. The use of NaIO_4 is preferred to avoid acidic byproducts that can lead to side reactions like the Pummerer rearrangement.
- The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).
- The resulting mixture of diastereomeric sulfoxides is worked up by removing the solvent and extracting the product with an organic solvent.

Step 3: Dehydrosulfenylation (Syn-elimination)

- The purified mixture of sulfoxides is dissolved in a high-boiling point solvent like toluene.
- An excess of a mild base, such as potassium carbonate (K_2CO_3), is added to the solution.
- The mixture is heated to reflux (around 120 °C) to induce syn-elimination of the phenylsulfinyl group.
- The reaction progress is monitored by TLC until all the sulfoxide has been consumed.
- After cooling to room temperature, the solid base is filtered off, and the solvent is evaporated under reduced pressure.
- The crude **(+)-Apoverbenone** is then purified by vacuum distillation or column chromatography to afford the final product in high yield and optical purity.

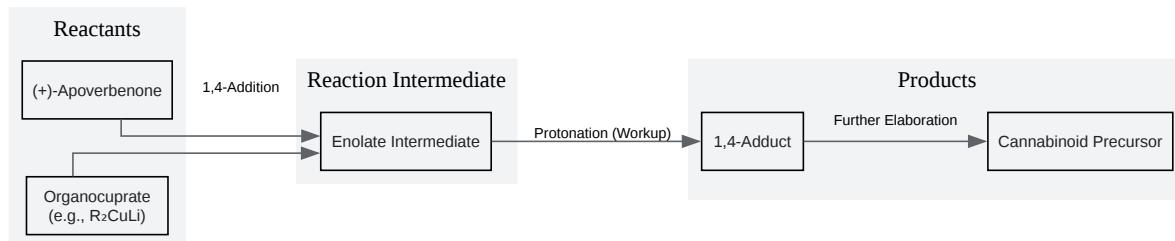
[Click to download full resolution via product page](#)

Caption: Synthesis of **(+)-Apoverbenone** from **(+)-Nopinone**.

Applications in Enantioselective Synthesis

(+)-Apoverbenone's rigid, chiral scaffold makes it an excellent starting material for the stereocontrolled synthesis of complex molecules. Its enone functionality allows for participation in key carbon-carbon bond-forming reactions with a high degree of facial selectivity.

Diels-Alder Reactions


As a chiral dienophile, **(+)-Apoverbenone** undergoes [4+2] cycloaddition reactions with various dienes to produce optically active tricyclic compounds. The facial selectivity is dictated by the steric hindrance of the gem-dimethyl bridge, directing the approach of the diene to the less hindered face of the double bond. These reactions often proceed with high diastereoselectivity, particularly when catalyzed by Lewis acids.

Conjugate Addition Reactions

The α,β -unsaturated ketone system in **(+)-Apoverbenone** is susceptible to 1,4-conjugate addition of nucleophiles. This reaction has been extensively utilized in the enantioselective synthesis of cannabinoids. Organocuprate reagents, for example, add to the enone with high stereoselectivity, transferring the chirality of **(+)-Apoverbenone** to the newly formed stereocenter.

Experimental Protocol: Conjugate Addition for Cannabinoid Synthesis (General Procedure)

- In a flame-dried flask under an inert atmosphere, prepare the organocuprate reagent by reacting an appropriate organolithium or Grignard reagent with a copper(I) salt (e.g., Cul or CuCN) in an ethereal solvent like diethyl ether or tetrahydrofuran at low temperature.
- In a separate flask, dissolve **(+)-Apoverbenone** in the same solvent.
- Cool the solution of **(+)-Apoverbenone** to a low temperature (e.g., -78 °C).
- Slowly add the freshly prepared organocuprate reagent to the solution of **(+)-Apoverbenone**.
- The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by TLC.
- Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
- The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
- The resulting adduct can then be further elaborated to the target cannabinoid through subsequent chemical transformations.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ekwan.github.io [ekwan.github.io]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β - and β,β -Disubstituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(+)-Apoverbenone: A Chiral Building Block for Enantioselective Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2804160#apoverbenone-as-a-chiral-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com